1,3-Dihydronaphtho[2,3-c]furan
Description
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,3-dihydrobenzo[f][2]benzofuran |
InChI |
InChI=1S/C12H10O/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-6H,7-8H2 |
InChI Key |
XOAKIGCCKYBOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CO1 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
1,3-Dihydronaphtho[2,3-c]furan and its derivatives exhibit a range of biological activities that make them valuable in medicinal chemistry. Key applications include:
- Anticancer Activity : Several studies have reported that derivatives of this compound demonstrate significant anticancer effects. For instance, compounds have been identified as inhibitors of liver tumor growth and show cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells .
- Antimicrobial Properties : Research indicates that these compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. They have been shown to inhibit the growth of Mycobacterium tuberculosis and other bacterial strains, highlighting their potential as therapeutic agents in infectious diseases .
- Anti-inflammatory Effects : Some derivatives exhibit inhibitory activity against enzymes involved in inflammatory processes, such as 5-lipoxygenase and α-glucosidase. These properties suggest potential applications in treating inflammatory diseases .
Synthetic Strategies
The synthesis of this compound can be achieved through various methods, which are crucial for developing derivatives with enhanced biological activities.
- One-Pot Reactions : Efficient one-pot synthetic strategies have been developed to produce these compounds with high yields. For example, the reaction of naphthols with specific reagents under controlled conditions has been reported to yield this compound derivatives effectively .
- Electrocyclic Reactions : Electrocyclic ring closure reactions have also been employed to synthesize this compound from simpler precursors, allowing for structural modifications that enhance biological efficacy .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of a series of this compound derivatives against the A549 lung cancer cell line. The results showed that certain modifications led to an IC50 value as low as 12 μM, indicating potent anticancer activity. This highlights the importance of structural optimization in developing effective anticancer agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial potential of these compounds against various bacterial strains. Derivatives were tested for their ability to inhibit growth and showed promising results against Klebsiella pneumoniae and other pathogens. These findings support further research into their use as novel antimicrobial agents .
Chemical Properties and Mechanisms of Action
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.
- Reactive Oxygen Species Scavenging : Some studies suggest that these compounds may function as antioxidants, neutralizing reactive oxygen species and thereby reducing oxidative stress in cells .
Summary Table of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Anti-inflammatory | Various inflammatory pathways | Varies | Inhibition of enzyme activity |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Catalyst Efficiency : Rhodium catalysts enable diverse cycloadditions but with variable yields, while acid-mediated reactions achieve higher reproducibility .
- Regioselectivity : Substituent position (e.g., C4 vs. C9) in phenyl derivatives is controlled by steric hindrance during electrophilic substitution .
Physical Properties
Key Observations :
- Anticancer Potential: Methanone derivatives show moderate cytotoxicity, while natural glucosides target microbial pathogens .
- Photochromism : Vinylidene derivatives undergo reversible structural changes under UV light, enabling smart material applications .
Preparation Methods
Palladium-Catalyzed Intramolecular Diels-Alder Reactions
Palladium-catalyzed cyclization has emerged as a key method for synthesizing 1,3-dihydronaphtho[2,3-c]furan derivatives. In a seminal study, the title compound (I) was synthesized via a Pd(dba)₃·CHCl₃-catalyzed intramolecular Diels-Alder reaction (Figure 1) . The reaction involved heating a mixture of substrate 1a , Pd(dba)₃·CHCl₃ (5 mol%), and triethylamine in anhydrous DMF at 120°C for 8 hours. Post-reaction purification by silica gel chromatography yielded the product in 80% yield . Key structural features, such as the dihedral angle between benzene rings (82.33°) and O1 displacement (0.5929 Å), were confirmed via X-ray crystallography .
Reaction Conditions
-
Catalyst: Pd(dba)₃·CHCl₃ (5 mol%)
-
Solvent: DMF
-
Temperature: 120°C
-
Yield: 80%
This method is notable for its regioselectivity and applicability to structurally complex derivatives, though it requires stringent anhydrous conditions.
Friedel-Crafts Alkylation with Phthalic Anhydride
Friedel-Crafts alkylation provides an alternative route to 1,3-disubstituted naphtho[2,3-c]furan-4,9-diones, which can be reduced to the dihydro form. Koyama et al. demonstrated that treating phthalic anhydride with 2,5-dialkylfurans in the presence of AlCl₃ yields 1,3-dialkylnaphtho[2,3-c]furan-4,9-diones . For example, reaction with 2,5-dimethylfuran produced 1,3-dimethylnaphtho[2,3-c]furan-4,9-dione, which was subsequently hydrogenated to the dihydro derivative .
Key Steps
-
Electrophilic Acylation : Phthalic anhydride reacts with furan derivatives to form acylated intermediates.
-
Cyclization : Intramolecular Friedel-Crafts reaction forms the fused furan ring.
-
Reduction : Catalytic hydrogenation saturates the furan ring.
This method is modular but limited by the availability of substituted furans.
Visible-Light-Mediated [3+2] Cycloaddition
Visible-light photocatalysis offers a green approach to dihydronaphthofurans. A visible-light-mediated [3+2] cycloaddition between 2-hydroxy-1,4-naphthoquinone and alkynes/alkenes produced naphtho[2,3-b]furan-4,9-diones and dihydro derivatives in yields up to 75% . The reaction proceeds via a radical mechanism initiated by blue LED irradiation (460 nm) in acetonitrile, with oxygen serving as the terminal oxidant .
Optimized Conditions
-
Light Source: Blue LEDs (460 nm)
-
Solvent: MeCN
-
Time: 6 hours
-
Yield: 58–75%
This method avoids transition metals and harsh reagents, aligning with green chemistry principles.
Green Synthesis Using Nd₂Sn₂O₇ Nanoparticles
Nd₂Sn₂O₇ nanoparticles (NPs) synthesized via a biogenic route using Ferula assa-foetida gum were employed in a three-component coupling of alkynes, allylic chlorides, and CO₂ to produce 3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one . The NPs enhanced reaction efficiency by providing a high-surface-area platform for CO₂ adsorption, achieving yields comparable to traditional methods .
Advantages
-
Utilizes CO₂ as a C1 synthon.
-
Biogenic catalyst reduces environmental impact.
Structural Characterization and Key Data
X-ray crystallography and NMR spectroscopy are critical for confirming the structure of this compound derivatives. Key bond lengths and angles from representative studies are summarized below:
| Parameter | Value (Å or °) | Source |
|---|---|---|
| N1–C13 bond length | 1.288 (5) Å | |
| O1–C3 bond length | 1.419 (5) Å | |
| Dihedral angle (benzene rings) | 82.33° | |
| O1 displacement | 0.5929 (3) Å |
1H NMR spectra typically show characteristic signals for the furan protons at δ 3.27–3.67 ppm (CH₂) and δ 6.00 ppm (CH) .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
